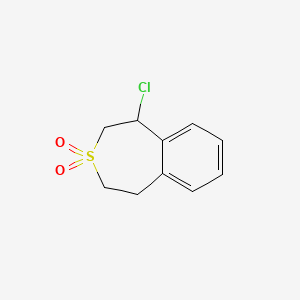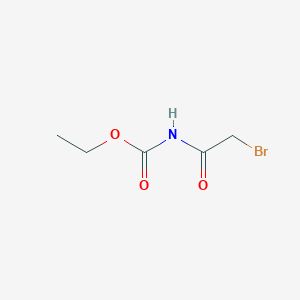
Holmium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium;iron is a compound formed by the combination of holmium and iron. Holmium is a rare earth element with the atomic number 67 and symbol Ho, known for its strong magnetic properties and ability to absorb neutrons . Iron, symbolized as Fe, is a common transition metal with atomic number 26, widely used in various industries due to its strength and versatility . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Holmium;iron compounds can be synthesized through high-temperature electrochemical synthesis. This process involves the use of a molten salt mixture, such as KCl-NaCl-HoCl₃, with holmium chloride concentrations ranging from 0.5 to 2.5 mol%. An iron plate serves as both the anode and the source of iron ions .
Industrial Production Methods
Industrial production of this compound compounds typically involves the co-precipitation method. This method allows for the controlled synthesis of holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs). The process involves the reaction of holmium nitrate with iron salts in an aqueous solution, followed by the addition of a precipitating agent .
Analyse Chemischer Reaktionen
Types of Reactions
Holmium;iron compounds undergo various chemical reactions, including:
Oxidation: Holmium reacts with oxygen to form holmium(III) oxide (Ho₂O₃).
Reduction: Iron can be reduced from its oxides using reducing agents like hydrogen or carbon monoxide.
Substitution: Holmium can form complexes with various ligands, such as EDTA, showcasing its versatility in chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Ligands like EDTA in aqueous solutions.
Major Products Formed
Oxidation: Holmium(III) oxide (Ho₂O₃).
Reduction: Metallic iron (Fe).
Substitution: Holmium complexes with ligands like EDTA.
Wissenschaftliche Forschungsanwendungen
Holmium;iron compounds have diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of holmium;iron compounds is primarily based on their magnetic properties and ability to form stable complexes. Holmium’s strong magnetic moment allows it to create and concentrate magnetic fields, making it useful in magnetic devices and medical imaging . In biological systems, holmium-doped SPIONs can be directed to specific sites within the body using external magnetic fields, enabling targeted drug delivery and hyperthermia treatment .
Vergleich Mit ähnlichen Verbindungen
Holmium;iron compounds can be compared with other rare earth metal-iron compounds, such as:
Dysprosium;iron: Similar to this compound, dysprosium;iron compounds exhibit strong magnetic properties but have different magnetic moments and applications.
Erbium;iron: Erbium;iron compounds are used in optical applications due to erbium’s ability to emit light at specific wavelengths.
This compound stands out due to holmium’s unique combination of strong magnetic properties and neutron absorption capability, making it particularly valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
12023-13-1 |
|---|---|
Molekularformel |
Fe2Ho |
Molekulargewicht |
276.62 g/mol |
IUPAC-Name |
holmium;iron |
InChI |
InChI=1S/2Fe.Ho |
InChI-Schlüssel |
XTWSLXNKQSRMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


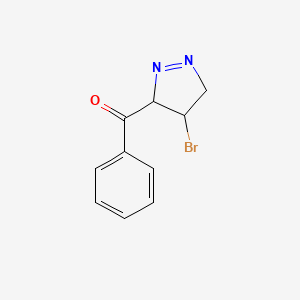
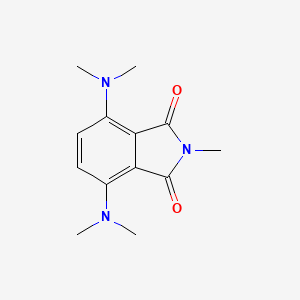
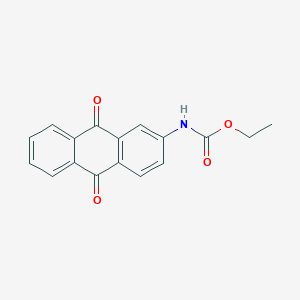
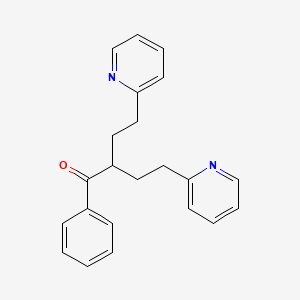
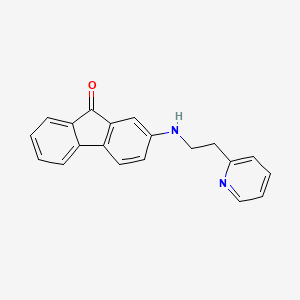
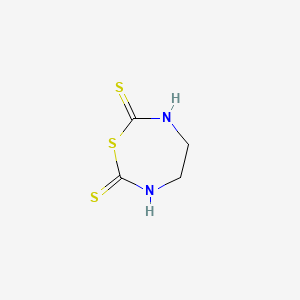

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
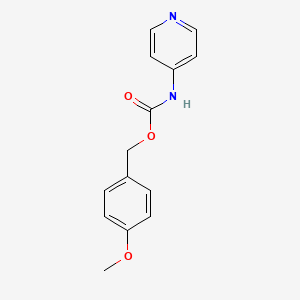

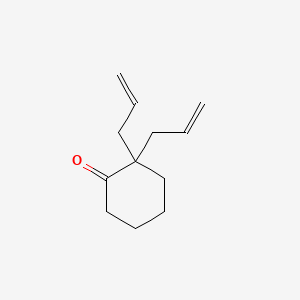
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
